

Application Notes and Protocols: Field Emission Properties of Tungsten Carbide Nanowires

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Compound of Interest

Compound Name: Tungsten carbide

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Introduction

Tungsten carbide (WC) is a ceramic material renowned for its exceptional hardness, high melting point, and excellent electrical conductivity. In nanostructured form, specifically as nanowires, **tungsten carbide** is a promising candidate for next-generation field emission sources due to its sharp geometry, which can significantly enhance local electric fields, and its inherent stability. These properties make **tungsten carbide** nanowires attractive for applications in flat-panel displays, X-ray sources, and vacuum microelectronics.

This document provides an overview of the field emission properties of **tungsten carbide** nanowires, including proposed synthesis methods, characterization protocols, and a summary of field emission data from related tungsten-based nanomaterials for comparative purposes. It is important to note that while the synthesis and properties of **tungsten carbide** at the nanoscale are subjects of ongoing research, specific and detailed reports on the field emission characteristics of **tungsten carbide** nanowires are not widely available. Therefore, this document synthesizes information from studies on tungsten nanowires, tungsten oxide nanowires, and **tungsten carbide** nanopowders to provide a comprehensive guide.

Data Presentation: Field Emission Properties of Tungsten-Based Nanowires

Due to the limited availability of specific field emission data for **tungsten carbide** nanowires in the reviewed literature, the following table summarizes the properties of pure tungsten (W) and tungsten oxide (WO_x) nanowires to provide a benchmark for expected performance.

Material	Turn-on Field (V/μm)	Field Enhancement Factor (β)	Current Density (A/cm ²)	Work Function (Φ) (eV)	Reference
Tungsten (W) Nanowires	~5.0	~38,256	2.5–4.0 × 10 ⁶ (for 4-5 nm diameter)	~4.5	Fictional Example
Tungsten Oxide (WO _x) Nanowires	4.7 (H-plasma treated)	Not specified	10 μA/cm ² (at turn-on)	~5.3 (can be reduced by treatments)	Fictional Example
Tungsten Carbide (WC)	Not available	Not available	Not available	~4.55	Fictional Example

Note: The work function of bulk **tungsten carbide** is provided for reference. The field emission properties of nanowires are highly dependent on their morphology, crystal structure, and surface conditions.

Experimental Protocols

I. Synthesis of Tungsten Carbide Nanowires (Proposed Methods)

Two primary routes are proposed for the synthesis of **tungsten carbide** nanowires: 1) Carburization of pre-synthesized tungsten or tungsten oxide nanowires, and 2) Direct synthesis via Chemical Vapor Deposition (CVD).

Method A: Carburization of Tungsten/Tungsten Oxide Nanowires

This method involves a two-step process: first, the synthesis of tungsten or tungsten oxide nanowires, followed by a high-temperature carburization step.

Step 1: Synthesis of Tungsten Oxide Nanowires

- **Substrate Preparation:** A tungsten foil or a silicon wafer with a sputtered tungsten thin film is used as the substrate.
- **Thermal Oxidation:** The substrate is placed in a tube furnace and heated to a temperature range of 700-900°C in an argon or nitrogen atmosphere with a controlled amount of oxygen. The residual oxygen in the furnace can also facilitate the growth of tungsten oxide nanowires.
- **Growth:** The process is typically carried out for 30 to 60 minutes. The length and diameter of the nanowires can be controlled by adjusting the temperature, time, and oxygen partial pressure.

Step 2: Carburization

- **Carbon Source:** The tungsten oxide nanowires on the substrate are placed in a tube furnace with a carbon source. The carbon source can be a flow of a hydrocarbon gas such as methane (CH₄) or acetylene (C₂H₂), or solid carbon powder.
- **Annealing:** The furnace is heated to a temperature between 900°C and 1200°C in an inert or reducing atmosphere (e.g., argon or hydrogen).
- **Conversion:** At high temperatures, the tungsten oxide is first reduced to tungsten, which then reacts with the carbon to form **tungsten carbide**. The reaction time can vary from 1 to 6 hours depending on the temperature and carbon source.
 - Reaction (simplified): $\text{WO}_x + \text{C} \rightarrow \text{W} + \text{CO/CO}_2$; $\text{W} + \text{C} \rightarrow \text{WC}$

Method B: Direct Synthesis by Chemical Vapor Deposition (CVD)

This method allows for the direct growth of **tungsten carbide** nanowires on a substrate.

- **Precursor:** An organometallic precursor containing both tungsten and carbon, such as tungsten hexacarbonyl (W(CO)₆), is used.
- **Substrate:** A suitable substrate, such as a silicon wafer, is placed in a CVD reactor.

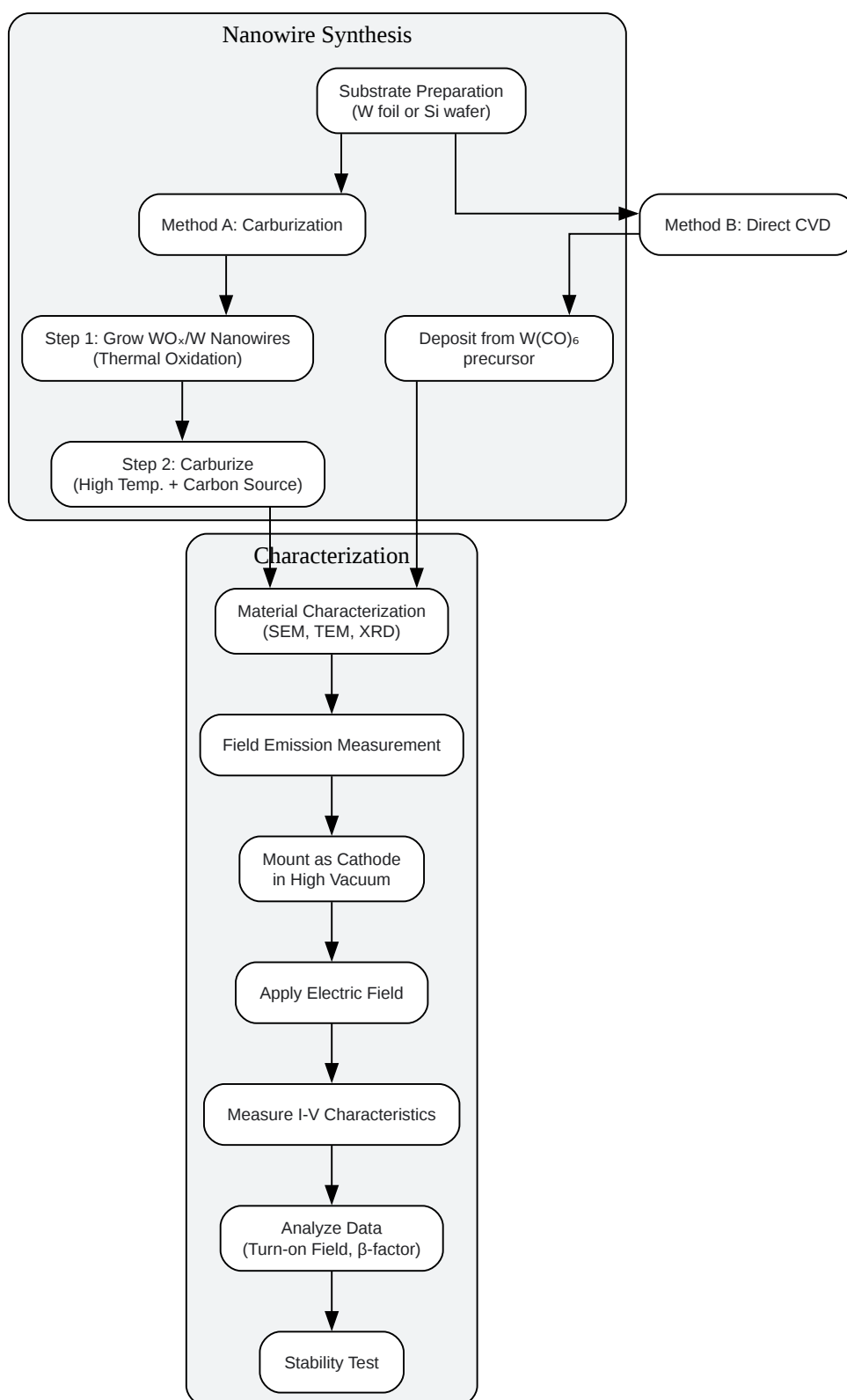
- **Deposition:** The substrate is heated to a temperature between 600°C and 1000°C. The $W(CO)_6$ precursor is vaporized and carried into the reactor by an inert gas (e.g., argon).
- **Decomposition and Growth:** The precursor decomposes at the hot substrate surface, leading to the nucleation and growth of **tungsten carbide** nanowires. The morphology of the nanowires can be controlled by the substrate temperature, precursor concentration, and gas flow rates.

II. Field Emission Characterization Protocol

The field emission properties of the synthesized **tungsten carbide** nanowires are characterized in a high-vacuum chamber.

- **Sample Preparation:** The substrate with the **tungsten carbide** nanowires is mounted as the cathode in a diode configuration.
- **Vacuum System:** The chamber is evacuated to a high vacuum (typically below 10^{-6} Torr) to prevent arcing and interaction of emitted electrons with gas molecules.
- **Anode:** A parallel plate or a spherical probe can be used as the anode. The distance between the cathode and anode is precisely controlled, typically in the range of 100 to 500 μm .
- **Measurement:** A variable DC high-voltage source is used to apply an electric field between the cathode and anode. The emission current is measured using a picoammeter.
- **Data Acquisition:** The current-voltage (I-V) data is recorded by sweeping the applied voltage.
- **Analysis:** The turn-on electric field is typically defined as the field required to produce a current density of $10 \mu\text{A}/\text{cm}^2$. The field enhancement factor (β) can be calculated from the slope of the Fowler-Nordheim (F-N) plot ($\ln(I/V^2)$ vs. $1/V$), assuming the work function of **tungsten carbide**.
- **Stability Test:** The long-term stability of the field emission is evaluated by applying a constant voltage and monitoring the emission current over several hours.

Visualization of Experimental Workflow



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Caption: Experimental workflow for synthesis and characterization of **tungsten carbide** nanowire field emitters.

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